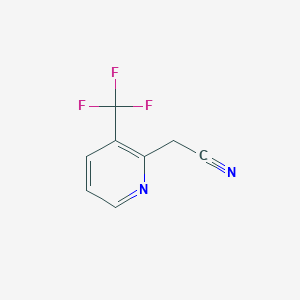

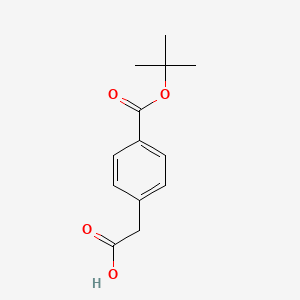

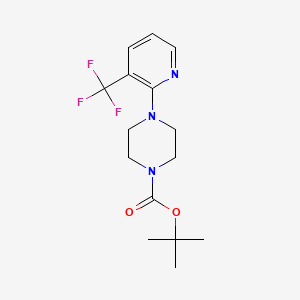

![molecular formula C12H21NO2 B1398167 tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 1549912-21-1](/img/structure/B1398167.png)

tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Übersicht

Beschreibung

“tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate” is a chemical compound with the molecular formula C17H29NO4 . It is also known as ditert-butyl (3S,3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as “this compound”, often involves the Paal-Knorr pyrrole synthesis, which is a condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC©©OC(=O)C1C2CCCC2CN1C(=O)OC©©C . This notation provides a way to represent the structure of the molecule in a linear format.Physical And Chemical Properties Analysis

The physical form of “this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 283.37 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Efficient Synthesis for Pharmacological Intermediates

A scalable and cost-effective synthesis of tert-butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has been developed, crucial for pharmacologically important intermediates. The process utilizes isoindole transformation and KMnO4 mediated oxidative cleavage, emphasizing its commercial viability for large-scale production (Bahekar et al., 2017).

X-ray Structure Analysis for Photocyclodimer

The X-ray structure of a major photocyclodimer derived from this compound, obtained through hexadeuterioacetone-sensitized irradiation, was analyzed to establish its constitution and configuration, contributing to the understanding of its chemical behavior (Kopf et al., 1998).

Molecular Structure and Interaction

- Novel Structural Insights: The structure of tert-butyl 3-benzoyl-4-phenyl-2-(trimethylstannyl)pyrrole-N-carboxylate reveals an intramolecular interaction between the Sn atom and carbonyl O atoms. This compound, derived from tosylmethyl isocyanide and chalcone, offers insight into the molecular interactions of stannylated pyrrole derivatives (Meetsma et al., 1996).

Catalytic and Synthetic Applications

Catalytic Asymmetric Synthesis of Bicycloprolines

Base-mediated reactions of this compound with α-imino esters have been used in the catalytic asymmetric synthesis of bicycloprolines. This highlights its role in facilitating complex molecular syntheses (Arpa et al., 2016).

Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids

Utilizing tert-butyl acetoacetates, amines, and 2-bromoketones in a continuous flow method, pyrrole-3-carboxylic acids have been synthesized directly. This method is significant for its efficiency in synthesizing complex pyrrole derivatives in a single microreactor process (Herath & Cosford, 2010).

Advanced Chemical Interactions and Transformations

Organocatalyzed Synthesis

The organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate from Boc-tetramic acid demonstrates its role in facilitating complex organic reactions and forming new compounds (Hozjan et al., 2023).

Regio-selective Synthesis for Novel Building Blocks

The tert-butyl moiety in this compound has been utilized in regio-selective syntheses, such as the creation of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, highlighting its utility in creating specific molecular architectures (Nguyen et al., 2009).

Safety and Hazards

The safety information available indicates that “tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate” may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

Eigenschaften

IUPAC Name |

tert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-7-9-5-4-6-10(9)8-13/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUZDDDNQCVUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

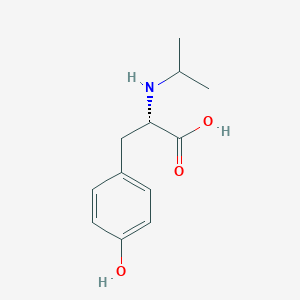

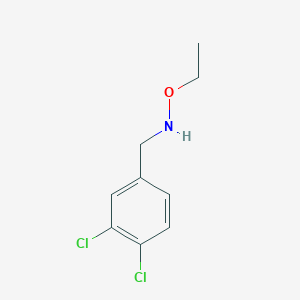

amine](/img/structure/B1398086.png)

![(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1398088.png)

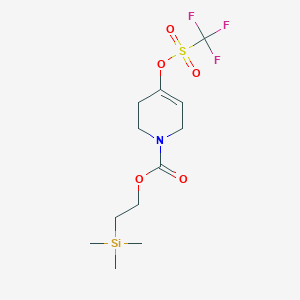

![Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]-](/img/structure/B1398093.png)

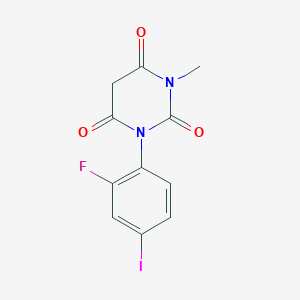

![Benzyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1398105.png)